6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid
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Overview
Description
6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid is a fluorinated derivative of indene carboxylic acid. This compound is of interest due to its unique structural features and potential applications in various fields of chemistry and biology. The presence of a fluorine atom in the indene ring system can significantly alter the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid typically involves the fluorination of an indene precursor followed by carboxylation. One common method includes the use of electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the desired position on the indene ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the fluorination process.
After fluorination, the resulting intermediate is subjected to carboxylation using carbon dioxide under basic conditions. This step can be facilitated by the use of strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the indene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex fluorinated organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Researchers study the biological activity of this compound to understand its potential as a drug candidate. Its fluorinated structure can enhance the compound’s metabolic stability and bioavailability.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Its ability to interact with specific biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2,3-dihydro-1H-indene-4-carboxylic acid
- 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
- 6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid
Uniqueness
Compared to its analogs, 6-fluoro-2,3-dihydro-1H-indene-4-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. These characteristics make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2751621-13-1 |
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Molecular Formula |
C10H9FO2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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